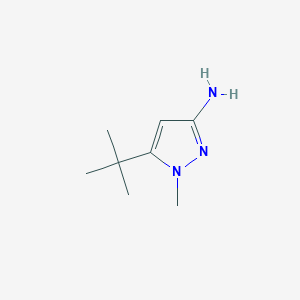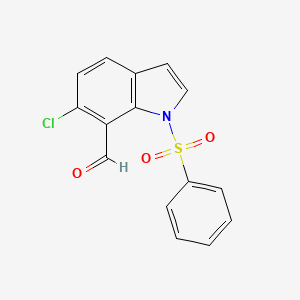
6-Chloro-1-(phenylsulfonyl)-1H-indole-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-(phenylsulfonyl)-1H-indole-7-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a phenylsulfonyl group at the 1st position, and a carbaldehyde group at the 7th position of the indole ring. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(phenylsulfonyl)-1H-indole-7-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 6-chloroindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to formylation using a formylating agent like Vilsmeier-Haack reagent to introduce the carbaldehyde group at the 7th position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1-(phenylsulfonyl)-1H-indole-7-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 6-Chloro-1-(phenylsulfonyl)-1H-indole-7-carboxylic acid.
Reduction: 6-Chloro-1-(phenylsulfonyl)-1H-indole-7-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-1-(phenylsulfonyl)-1H-indole-7-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is employed in the study of indole-based compounds’ biological activities, including their antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 6-Chloro-1-(phenylsulfonyl)-1H-indole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The chloro and carbaldehyde groups can also contribute to the compound’s reactivity and interaction with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-1-(phenylsulfonyl)-1H-indole-7-carbaldehyde can be compared with other similar compounds, such as:
6-Chloro-1-(phenylsulfonyl)-1H-indole: Lacks the carbaldehyde group, which may affect its reactivity and biological activity.
1-(Phenylsulfonyl)-1H-indole-7-carbaldehyde: Lacks the chloro group, which may influence its chemical properties and interactions.
6-Chloro-1H-indole-7-carbaldehyde: Lacks the phenylsulfonyl group, which may alter its binding affinity and biological effects.
The presence of the chloro, phenylsulfonyl, and carbaldehyde groups in this compound makes it unique and potentially more versatile in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C15H10ClNO3S |
|---|---|
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-6-chloroindole-7-carbaldehyde |
InChI |
InChI=1S/C15H10ClNO3S/c16-14-7-6-11-8-9-17(15(11)13(14)10-18)21(19,20)12-4-2-1-3-5-12/h1-10H |
InChI-Schlüssel |
SKETXSLORQFUMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=C(C=C3)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






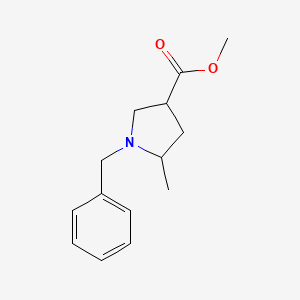
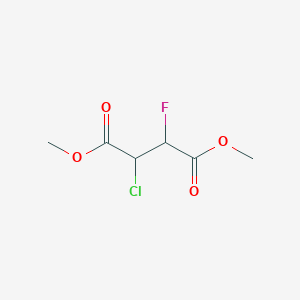


![Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12859889.png)

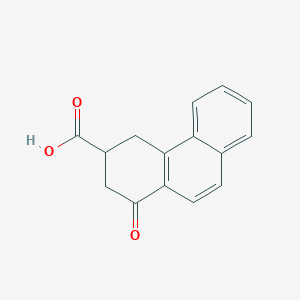
![2-Bromonaphtho[2,1-d]oxazole](/img/structure/B12859899.png)
